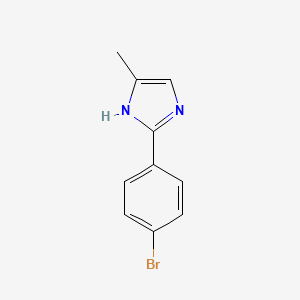

2-(4-Bromo-phenyl)-4-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Chemistry and Related Disciplines

The imidazole ring is a fundamental heterocyclic structure first synthesized by German chemist Heinrich Debus in 1858. nih.gov It is a constituent of many essential natural molecules, including the amino acid histidine, the vitamin biotin, and purines, which are foundational to DNA. acs.orgchembeez.com The unique structural features of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, allow it to bind to a wide variety of enzymes and receptors. spectrabase.commdpi.com

This versatile binding capability has made the imidazole scaffold a central component in a vast array of therapeutic drugs. spectrabase.comnih.gov Marketed pharmaceuticals containing the imidazole moiety are used as antifungal agents (e.g., clotrimazole, miconazole), antihypertensives (e.g., losartan), anti-ulcer agents (e.g., cimetidine), and anticancer drugs (e.g., dacarbazine). spectrabase.comijfmr.com The ionizable nature of the ring often imparts favorable pharmacokinetic properties to drug candidates. chembeez.com Consequently, the synthesis and modification of imidazole derivatives remain a highly active area of research in medicinal chemistry, with ongoing efforts to develop new compounds for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govnih.govcymitquimica.com

Overview of Halogenated Imidazole Derivatives in Scientific Literature

The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the imidazole scaffold is a common strategy in medicinal chemistry to modulate a compound's properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. tsijournals.com For instance, the bromine substituent on the phenyl ring of 2-(4-Bromo-phenyl)-4-methyl-1H-imidazole is expected to increase its lipophilicity, which can affect how the molecule is absorbed, distributed, and metabolized in biological systems. tsijournals.com

The scientific literature contains numerous examples of halogenated imidazole derivatives with significant biological activities. For example, certain brominated imidazoles isolated from marine sponges have demonstrated antibacterial properties. lab-chemicals.com Synthetic halogenated 1,5-diarylimidazoles have been investigated as potent inhibitors of PGE2 production, indicating anti-inflammatory potential. nih.gov The synthesis of halogenated imidazoles is an area of active development, with various methods reported, including direct halogenation of the imidazole ring and the use of halogenated starting materials in cyclization reactions. nih.govchemicalbook.comnih.gov Research has shown that the position and type of halogen can have a dramatic effect on a compound's activity, driving structure-activity relationship (SAR) studies. nih.gov

Contextualization of this compound within Contemporary Research

The compound this compound belongs to the class of 2,4-disubstituted imidazoles. Its structure features a bromine atom on the phenyl ring at the 2-position of the imidazole core and a methyl group at the 4-position. While specific research focusing exclusively on this exact molecule is limited in published literature, its structural components suggest several areas of research relevance.

Derivatives of 2-phenyl-imidazole are widely studied for their pharmacological properties. The synthesis of various 2-(4-substituted phenyl)-1H-imidazole derivatives has been pursued to explore their antimicrobial activities. cymitquimica.com For instance, a study on 2-(4-bromophenyl)-4-phenyl-1H-imidazole reported a synthesis yield of 85% and characterized the compound using NMR spectroscopy. acs.org Another closely related compound, 2-(4-bromophenyl)-1-methyl-1H-imidazole, is commercially available, indicating its use as a building block in chemical synthesis. chembeez.comnih.gov The research on these analogous compounds provides a framework for understanding the potential applications and synthetic routes for this compound.

A plausible and common method for synthesizing such 2,4-disubstituted imidazoles is the Radziszewski reaction (or variations thereof), which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). sigmaaldrich.com In the case of the target compound, this could involve the reaction of 1-phenyl-1,2-propanedione (B147261) (or a related dicarbonyl), 4-bromobenzaldehyde (B125591), and ammonia.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-4-methyl-1H-imidazole |

| InChI Key | YWMRGSAJGNFTDF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CN=C(N1)C2=CC=C(C=C2)Br |

(Note: Data is calculated based on the chemical structure.)

Current Research Landscape and Unexplored Potential of the Compound

The current research landscape for this compound itself appears to be sparse, with no extensive studies dedicated to its synthesis or biological evaluation found in major scientific databases. This lack of specific research presents a significant opportunity for exploration. The true potential of this compound remains largely untapped.

Based on the activities of structurally similar compounds, several research avenues could be pursued:

Antimicrobial Activity: Many imidazole derivatives, including halogenated ones, exhibit antibacterial and antifungal properties. nih.govcymitquimica.com Systematic screening of this compound against a panel of pathogenic bacteria and fungi could reveal novel antimicrobial leads.

Enzyme Inhibition: The imidazole scaffold is a known inhibitor of various enzymes. For example, substituted phenyl-imidazoles have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer immune evasion. cardiff.ac.uk The specific substitution pattern of the target compound could make it a candidate for screening against various kinase or metabolic enzymes.

Materials Science: Highly substituted imidazoles can possess interesting photophysical properties, making them potentially useful in the development of organic light-emitting diodes (OLEDs) or fluorescent probes. uni.lu

Synthetic Building Block: The presence of the bromine atom on the phenyl ring makes the compound an ideal substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex molecules. The N-H of the imidazole ring can also be functionalized to further expand its chemical diversity.

Table 2: Research on Structurally Related Imidazole Compounds

| Compound Name | Reported Research Focus | Reference |

|---|---|---|

| 2-(4-Bromophenyl)-4-phenyl-1H-imidazole | Synthesis and chemical characterization. | acs.org |

| 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | Synthesis and crystal structure analysis. | nih.gov |

| Halogenated 1,5-Diarylimidazoles | Synthesis and evaluation as anti-inflammatory agents (PGE2 inhibitors). | nih.gov |

| 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole | Synthesis and evaluation for antimicrobial activity. | cymitquimica.com |

| 4-(2-Fluorophenyl)-1H-imidazole | Synthesis and evaluation as an indoleamine 2,3-dioxygenase (IDO) inhibitor. | cardiff.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)-5-methyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDNQKPWJHMGHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301280771 | |

| Record name | 2-(4-Bromophenyl)-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-85-0 | |

| Record name | 2-(4-Bromophenyl)-5-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301280771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(4-Bromo-phenyl)-4-methyl-1H-imidazole

Traditional methods for constructing the imidazole (B134444) ring remain valuable for their reliability and the accessibility of starting materials. These routes often involve the step-wise formation of the heterocyclic core.

The formation of the imidazole ring through condensation and subsequent cyclization is a cornerstone of heterocyclic chemistry. A common approach involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849). This is famously known as the Debus synthesis. derpharmachemica.com For the target molecule, this would typically involve the condensation of 4-bromobenzaldehyde (B125591), a 1,2-dicarbonyl compound like glyoxal (B1671930) or a derivative, and ammonium (B1175870) acetate (B1210297). derpharmachemica.combohrium.com

Another established protocol is the Radziszewski synthesis, which can also be adapted for the creation of C-substituted imidazoles. derpharmachemica.com A variation of these condensation methods involves reacting an α-haloketone with an amidine. derpharmachemica.com For instance, the reaction of an appropriate α-haloketone with 4-bromobenzamidine could yield the desired 2-aryl-imidazole skeleton.

One specific method involves the reaction of 4-bromobenzaldehyde with oxalaldehyde and ammonium hydroxide (B78521) to construct the 2-aryl-1H-imidazole ring system, although this particular route can result in modest yields of 20-40%. nih.gov A more efficient cyclocondensation involves reacting a 1,2-dicarbonyl compound like benzil (B1666583) with an aldehyde (e.g., 4-bromobenzaldehyde) and ammonium acetate, which serves as the ammonia source. sciepub.com

Table 1: Examples of Condensation/Cyclization Reactions for Imidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | 1,2-Dicarbonyl | Ammonium Acetate | Thermal, Solvent-free | 2,4,5-Trisubstituted Imidazole | sciepub.com |

| Aldehyde | Oxalaldehyde | Ammonium Hydroxide | Ethanol | 2-Aryl-1H-imidazole | nih.gov |

| α-Haloketone | Amidine | - | - | 2,4-Disubstituted Imidazole | derpharmachemica.com |

This table is interactive and can be sorted by column.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all reactants. bohrium.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. sciepub.com

The synthesis of 2,4,5-trisubstituted imidazoles, such as analogues of the target compound, is frequently achieved through a three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. sciepub.comisca.me For example, the synthesis of 2-(4-bromophenyl)-4,5-diphenyl-1H-imidazole has been successfully accomplished by the cyclocondensation of benzil, 4-bromobenzaldehyde, and ammonium acetate. sciepub.com Various catalysts can be employed to promote this transformation, including the Brønsted acidic ionic liquid diethyl ammonium hydrogen phosphate (B84403), which allows the reaction to proceed under solvent-free conditions with excellent yields. sciepub.com Other catalysts like p-toluenesulfonic acid (PTSA) have also been used effectively. isca.me

Table 2: Catalysts in Multi-Component Synthesis of Trisubstituted Imidazoles

| Catalyst | Reaction Conditions | Key Advantages | Reference |

| Diethyl ammonium hydrogen phosphate | Thermal, Solvent-free | Cost-effective, Reusable, High yields | sciepub.com |

| p-Toluenesulfonic acid (PTSA) | Ethanol, 5 mol% catalyst | Mild, Inexpensive, Good yields | isca.me |

| Potassium dihydrogen phosphate (KH2PO4) | Ethanol, Reflux | Simple, Effective, Excellent yields | nih.gov |

| Ultrasound Irradiation | Methanol, Room Temp. | Catalyst-free, Rapid, Eco-friendly | nih.gov |

This table is interactive and can be sorted by column.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. lumenlearning.comlibretexts.org

In the context of synthesizing this compound, a direct SNAr pathway where an imidazole nucleophile displaces a leaving group on a 4-bromophenyl ring, or where a 4-bromophenyl nucleophile displaces a group on the imidazole ring, is generally not feasible. The benzene (B151609) ring of 4-bromobenzene is not sufficiently electron-deficient to be susceptible to nucleophilic attack under standard SNAr conditions. lumenlearning.com

Emerging Synthetic Strategies for the Compound and its Analogs

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for constructing heterocyclic compounds, including imidazoles.

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov These principles have been successfully applied to imidazole synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. derpharmachemica.comresearchgate.net The synthesis of various imidazole derivatives, including 2-substituted imidazolines which are precursors to imidazoles, has been effectively achieved using microwave irradiation, often under solvent-free conditions. researchgate.netresearchgate.net For example, the cyclocondensation of N-acetylguanidine with α-haloketones is amenable to microwave-assisted protocols. msu.ru

Ultrasound-assisted synthesis is another green technique that has been applied to the formation of imidazoles. An expeditious, catalyst-free synthesis of 2-aryl-4-phenyl-1H-imidazoles was achieved by sonicating a mixture of phenylglyoxal (B86788) monohydrate, an aldehyde, and ammonium acetate in methanol. nih.gov This method highlights advantages such as mild conditions, atom economy, and minimal waste generation. nih.gov

Solvent-free reactions, often facilitated by grinding or gentle heating, represent a significant step towards greener synthesis. The multi-component synthesis of 2,4,5-trisubstituted imidazoles can be performed efficiently under solvent-free conditions, catalyzed by reagents like diethyl ammonium hydrogen phosphate or silica-supported heteropolytungstic acid. sciepub.comnih.gov

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, providing powerful tools for constructing complex molecules like arylated imidazoles. beilstein-journals.orgcolab.ws

Palladium-catalyzed cross-coupling reactions are particularly prominent. Direct C-H arylation has become a comprehensive strategy for preparing highly functionalized aryl imidazoles. nih.gov This approach allows for the sequential and regioselective arylation of all three C-H bonds of the imidazole core, using both aryl bromides and more affordable aryl chlorides as coupling partners. nih.gov This method provides a programmable route to complex structures that would be difficult to access via traditional condensation methods.

Copper-catalyzed reactions also offer efficient pathways to imidazole derivatives. beilstein-journals.org A copper-catalyzed [3+2] cycloaddition reaction, using oxygen as a green oxidant, can produce multisubstituted imidazoles with high regioselectivity. organic-chemistry.org Furthermore, iron-catalyzed reactions are gaining attention as a more sustainable alternative. An iron-catalyzed oxidative cyclization using air as the terminal oxidant has been developed for the direct construction of fused imidazole ring systems. acs.orgorganic-chemistry.org

Table 3: Overview of Emerging Metal-Catalyzed Syntheses

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Palladium (e.g., Pd(OAc)2) | Direct C-H Arylation | Sequential, regioselective arylation of imidazole C-H bonds. | nih.gov |

| Copper (e.g., CuI) | [3+2] Cycloaddition | Uses O2 as oxidant, high regioselectivity. | organic-chemistry.org |

| Rhodium (e.g., Rh(II) acetate) | Reaction of sulfonyl triazoles with nitriles | Forms imidazoles via rhodium iminocarbenoid intermediates. | organic-chemistry.org |

| Iron (e.g., FeCl3) | C-H Amination/Cyclization | Uses air as oxidant, environmentally benign. | acs.orgorganic-chemistry.org |

This table is interactive and can be sorted by column.

Chemo- and Regioselective Synthesis of Substituted Imidazoles

The synthesis of substituted imidazoles such as this compound often requires precise control over the placement of substituents, a concept known as regioselectivity. Various established methods for constructing the 2,4-disubstituted imidazole core can be adapted for this specific target.

One common and versatile approach is the Debus-Radziszewski imidazole synthesis and its modern variations. A key strategy involves the condensation of a dicarbonyl compound with an aldehyde and ammonia. For the synthesis of this compound, this could involve the reaction of 4-bromobenzaldehyde, methylglyoxal, and a source of ammonia. The regioselectivity is dictated by the distinct reactivity of the two carbonyl groups in methylglyoxal.

Another powerful method is the [3+2] cyclization of vinyl azides with amidines, which can be performed without a catalyst. acs.org In this context, the reaction would occur between 4-bromobenzamidine and 1-azidopropene. This approach offers a high degree of control over the substitution pattern, leading to the desired 2,4-disubstituted product.

The reaction of α-haloketones with amidines is also a widely used method for preparing 2,4-disubstituted imidazoles. nih.gov To obtain the target compound, 4-bromobenzamidine hydrochloride could be reacted with 1-bromoacetone. The reaction proceeds by initial N-alkylation of the amidine followed by cyclization and dehydration to form the imidazole ring. The choice of reactants inherently defines the regiochemistry of the final product.

Furthermore, regioselective alkylation of the imidazole ring itself is a critical consideration, particularly on the nitrogen atoms. researchgate.net Once the 2-(4-bromophenyl)-4-methyl-1H-imidazole core is formed, subsequent reactions on the imidazole nitrogen must be controlled to avoid the formation of isomeric products.

Mechanistic Investigations of Synthetic Pathways

The mechanisms underpinning the synthesis of this compound are fundamental to optimizing reaction conditions and yields. In the reaction involving an α-haloketone and an amidine, the mechanism is believed to initiate with the nucleophilic attack of one of the amidine nitrogens on the α-carbon of the ketone, displacing the halide in an SN2 reaction. squarespace.com This is followed by an intramolecular cyclization where the second nitrogen of the amidine intermediate attacks the carbonyl carbon. The resulting tetrahedral intermediate then eliminates water to yield the final imidazole heterocycle.

For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the mechanism is a well-established catalytic cycle. youtube.com This cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Transmetalation: The organic group from an organometallic reagent (e.g., an arylboronic acid in Suzuki coupling) is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

Understanding the electronic and steric effects on these mechanistic steps is crucial for predicting reactivity and potential side reactions. For instance, the choice of ligands on the palladium catalyst can significantly influence the rates of oxidative addition and reductive elimination.

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers several sites for further chemical modification, enabling the synthesis of a diverse library of derivatives.

Transformations at the Bromine Atom (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring is a versatile handle for introducing new functional groups, primarily through palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction is a particularly effective method for forming new carbon-carbon bonds by coupling the aryl bromide with various boronic acids under mild conditions. nih.govclockss.orgresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.

The choice of catalyst, base, and solvent is critical for the success of these transformations. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with suitable phosphine (B1218219) ligands are commonly employed. researchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Aryl Bromides

| Aryl Bromide Partner | Boronic Acid Partner | Catalyst | Base | Product | Reference |

|---|---|---|---|---|---|

| 7-Bromo-1H-indazole derivative | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | 7-(4-Methoxyphenyl)-1H-indazole derivative | nih.gov |

| 4-Iodo-1-MOM-imidazole | 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-(4-Methylsulfanylphenyl)-1-MOM-imidazole | clockss.org |

| 2-Bromopyridine | (3-Cyano-5-fluorophenyl)boronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | 2-(3-Cyano-5-fluorophenyl)pyridine | researchgate.net |

This table presents examples of Suzuki-Miyaura reactions on related heterocyclic and aryl halides to illustrate the general conditions and potential for derivatization.

Other cross-coupling reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can also be utilized to form carbon-carbon or carbon-nitrogen bonds at the site of the bromine atom, further expanding the molecular diversity achievable from this starting material.

Modifications of the Imidazole Nitrogen

The imidazole ring contains a nucleophilic nitrogen atom (N-1) that can be readily functionalized. Alkylation, arylation, or acylation at this position can significantly alter the compound's physical and biological properties. The regioselectivity of N-alkylation can be controlled by the choice of base and solvent. researchgate.net

A common strategy involves the use of protecting groups on the imidazole nitrogen. nih.gov Groups like methoxymethyl (MOM) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can be introduced to facilitate other transformations and then removed under specific conditions. clockss.orggoogle.com For instance, the nitrogen can be deprotonated with a base like sodium hydride and then reacted with an alkyl halide or other electrophile. nih.govgoogle.com

Substitution at the Phenyl and Methyl Moieties

Direct substitution on the phenyl ring or the methyl group of this compound is more challenging but offers pathways to unique derivatives.

The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the imidazole ring and the bromine atom. However, under forcing conditions, reactions such as nitration or halogenation could potentially occur, with substitution likely directed to the positions ortho to the bromine atom.

The methyl group at the 4-position of the imidazole ring is generally unreactive. However, it could potentially be functionalized through radical halogenation followed by nucleophilic substitution. Alternatively, deprotonation of the methyl group with a very strong base could form a carbanion, which could then react with various electrophiles, although this is a less common transformation for this type of heterocycle. The steric hindrance from the adjacent phenyl group might also influence the feasibility of such reactions. quora.com

Advanced Spectroscopic and Crystallographic Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is the first step in structural analysis. For "2-(4-Bromo-phenyl)-4-methyl-1H-imidazole," the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the imidazole (B134444) ring proton, and the protons on the bromophenyl ring. The integration of these signals would correspond to the number of protons in each environment, while their splitting patterns (e.g., doublets, triplets) would reveal adjacent proton-proton couplings. For instance, in a study of a related compound, 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde, the ¹H NMR spectrum clearly showed singlets for the aldehyde proton (δ 9.62 ppm), the imidazole proton (δ 7.80 ppm), and the methyl protons (δ 3.92 ppm), confirming their distinct chemical environments. chemicalbook.com

Two-dimensional (2D) NMR techniques are employed to resolve structural ambiguities and definitively assign all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to confirm the connectivity of protons within the phenyl ring and to correlate them with any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms they are attached to. It is fundamental for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the molecule's preferred conformation in solution.

The combined application of these 2D NMR techniques allows for the unambiguous assignment of every proton and carbon atom, confirming the constitution of "this compound".

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy probes the structure in the solid phase. This technique is especially valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—and for characterizing amorphous (non-crystalline) materials. Different polymorphs can have distinct ¹³C ssNMR spectra due to differences in molecular packing and conformation in the crystal lattice. Although no specific solid-state NMR studies on "this compound" are documented in the provided sources, this methodology would be the primary choice for investigating its solid-state forms and identifying potential polymorphic variations.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry Determination

Single-crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's constitution and conformation in the solid state. While a crystal structure for "this compound" itself is not available, studies on analogous structures provide insight into the expected findings.

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is crucial as they influence physical properties like melting point and solubility.

Hirshfeld Surface Analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can identify the specific atoms involved in crystal packing. The analysis generates two-dimensional fingerprint plots that summarize the contribution of different types of contacts. For example, in the analysis of a related thiazolidine (B150603) derivative, Hirshfeld analysis quantified the key interactions, revealing contributions from H⋯H (25.4%), Cl⋯H/H⋯Cl (19.1%), C⋯H/H⋯C (18.2%), and Br⋯H/H⋯Br (16.2%) contacts. nih.gov For "this compound," this analysis would be expected to highlight the importance of hydrogen bonding involving the imidazole N-H, as well as Br⋯H, H⋯H, and C⋯H contacts in stabilizing the crystal lattice.

Hydrogen Bonding: The N-H group on the imidazole ring is a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom is a hydrogen bond acceptor. Therefore, strong N-H⋯N hydrogen bonds are expected to be a primary feature in the crystal packing, linking molecules into chains or more complex networks.

π-π Stacking: The planar phenyl and imidazole rings can interact through π-π stacking. Hirshfeld surface analysis can indicate these interactions through characteristic features in the shape-index map and fingerprint plots (C⋯C contacts). nih.gov In many aromatic imidazole derivatives, molecules stack with an offset face-to-face arrangement.

Furthermore, imidazole compounds can exhibit tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. In the solid state, this can manifest as a crystallographic disorder, where the proton occupies both possible nitrogen positions with a certain statistical distribution. Single-crystal X-ray diffraction can effectively identify and model this type of tautomeric behavior.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

For "this compound," the molecular formula is C₁₀H₉BrN₂. High-resolution mass spectrometry (HRMS) can measure the molecular mass with high precision, allowing for the confirmation of this elemental formula.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), which is a definitive signature for a compound containing a single bromine atom.

Electron ionization (EI) is a common technique that causes the molecule to fragment in a reproducible manner. The study of these fragments provides a fingerprint that can help identify the molecule. The expected fragmentation pathways for "this compound" would likely include:

Loss of the bromine atom.

Cleavage of the methyl group.

Fission of the bond between the phenyl and imidazole rings.

Fragmentation of the imidazole ring itself.

Advanced techniques like tandem mass spectrometry (MS/MS) can be used to isolate a specific ion (such as the molecular ion) and fragment it further to establish detailed fragmentation pathways, providing even greater confidence in the structural assignment.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₁₀H₉BrN₂), HRMS can unequivocally confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated value.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion ([M]⁺•) and its protonated form ([M+H]⁺). This produces two distinct peaks separated by approximately 2 Da, which is a definitive signature for a monobrominated compound.

While specific experimental HRMS data for this exact compound is not widely published, the theoretical exact masses for the primary isotopic ions can be calculated. These values serve as a benchmark for experimental verification.

Table 1: Theoretical HRMS Data for C₁₀H₉BrN₂

| Ion Species | Isotope | Theoretical m/z |

|---|---|---|

| [M]⁺• | ⁷⁹Br | 235.99491 |

| [M]⁺• | ⁸¹Br | 237.99286 |

| [M+H]⁺ | ⁷⁹Br | 236.99224 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to fragmentation (e.g., through electron impact or collision-induced dissociation), it breaks into smaller, stable charged fragments. The analysis of these fragments helps in piecing together the molecular structure.

Key expected fragmentation pathways include:

Isotopic Peaks: The most telling feature is the pair of peaks for any bromine-containing fragment, reflecting the ⁷⁹Br/⁸¹Br isotopes. docbrown.info

Loss of Methyl Radical: Cleavage of the methyl group from the imidazole ring would result in a fragment ion ([M-CH₃]⁺).

Imidazole Ring Fission: The imidazole ring can undergo characteristic cleavage, often involving the loss of a molecule of hydrogen cyanide (HCN).

Phenyl Cation Fragments: Fragmentation can lead to the formation of the bromophenyl cation or related phenyl-containing fragments.

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a [M-Br]⁺ ion.

The relative abundance of these fragments creates a unique mass spectrum that serves as a molecular fingerprint.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. Studies on structurally similar compounds like 4-(4-fluoro-phenyl)-1H-imidazole and other substituted imidazoles provide a strong basis for assigning the spectral bands of this compound. researchgate.net

The key vibrational modes expected for this compound are:

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ due to the stretching of the N-H bond in the imidazole ring.

Aromatic C-H Stretch: Sharp peaks typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H Stretch: Vibrations from the methyl group are expected just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds in the imidazole and phenyl rings produce a series of characteristic peaks in the 1400-1650 cm⁻¹ region. researchgate.net

N-H Bending: In-plane bending of the N-H group typically appears around 1550 cm⁻¹.

C-Br Stretch: The vibration of the carbon-bromine bond is found at lower frequencies, typically in the range of 500-600 cm⁻¹.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

|---|---|---|

| ~3150-3400 | N-H | Stretching |

| ~3050-3150 | Aromatic C-H | Stretching |

| ~2850-2960 | Aliphatic C-H | Stretching |

| ~1610 | C=C | Aromatic Ring Stretching |

| ~1580 | C=N | Imidazole Ring Stretching |

| ~1550 | N-H | In-plane Bending |

| ~1480 | C=C | Imidazole Ring Stretching |

| ~830 | C-H | Aromatic Out-of-plane Bending (para-substitution) |

These spectral assignments, supported by data from related imidazole derivatives researchgate.netresearchgate.net, allow for a comprehensive analysis of the molecule's functional groups and bonding arrangements.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Enantiomeric Excess and Absolute Configuration Determination of Chiral Derivatives

The parent compound, this compound, is achiral. However, chiroptical spectroscopy becomes a powerful tool for analyzing its chiral derivatives. If a chiral center is introduced into the molecule, for instance by attaching a chiral substituent to the imidazole nitrogen or another position, the resulting compound will exist as a pair of enantiomers.

Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. This provides crucial information:

Enantiomeric Excess (ee): The magnitude of the CD signal is proportional to the excess of one enantiomer over the other in a mixture.

Absolute Configuration: By comparing the experimentally measured ECD or VCD spectrum with spectra predicted from quantum chemical calculations, the absolute spatial arrangement (R or S configuration) of the stereogenic center can be determined.

Research on other chiral imidazole derivatives has demonstrated that subtle changes in the chemical structure can lead to significant variations in their chiroptical properties, which are essential for understanding their behavior in chiral environments and solid-state aggregation. rsc.org Therefore, ECD and VCD are indispensable for the stereochemical characterization of any new chiral derivatives of this compound.

Computational and Theoretical Investigations of 2 4 Bromo Phenyl 4 Methyl 1h Imidazole

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and chemical reactivity of molecules. For imidazole (B134444) derivatives, DFT has been successfully used to determine structural parameters, vibrational frequencies, and electronic characteristics. dnrcollege.orgijrar.org These calculations help to understand the intrinsic properties of the molecule that govern its behavior.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (imidazole) | Bond length within the imidazole ring | ~ 1.38 Å |

| C=N (imidazole) | Bond length within the imidazole ring | ~ 1.32 Å |

| C-C (inter-ring) | Bond length between phenyl and imidazole rings | ~ 1.47 Å |

| C-Br | Bond length of the carbon-bromine bond | ~ 1.91 Å |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. ijrar.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org This gap also allows for the calculation of global reactivity descriptors, such as chemical hardness (η) and softness (S). Hardness (η ≈ ΔE / 2) measures the resistance to change in electron distribution, with larger gaps indicating greater hardness and lower reactivity. semanticscholar.org For various imidazole derivatives, DFT calculations have been used to determine these values, providing insight into their potential as corrosion inhibitors or their electronic behavior. dnrcollege.orgsemanticscholar.org

Table 2: Illustrative FMO Data for Imidazole Derivatives from DFT Calculations (Note: This table represents typical values for related imidazole compounds.)

| Parameter | Symbol | Description | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | -6.5 to -7.2 semanticscholar.org |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | -1.5 to -3.0 semanticscholar.org |

| Energy Gap | ΔE | ELUMO - EHOMO | ~4.0 to 5.5 |

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution across a molecule. ijrar.org It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attacks. In an MESP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen. dnrcollege.org Conversely, regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack, often located around hydrogen atoms attached to heteroatoms. dnrcollege.org For imidazole derivatives, MESP analysis helps to identify the reactive sites, such as the nitrogen atoms of the imidazole ring, which are key to forming hydrogen bonds and other intermolecular interactions. ijrar.org

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. epstem.net

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by an appropriate factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. ijrar.orgresearchgate.net This helps in the assignment of vibrational modes to specific functional groups within the molecule.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. epstem.net Theoretical values are often correlated with experimental data, yielding high correlation coefficients (R²) and confirming the molecular structure. epstem.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectra. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations can reveal the conformational landscape of 2-(4-Bromo-phenyl)-4-methyl-1H-imidazole by modeling its movements in a simulated environment, such as a solvent like water. nih.gov

These simulations can track the rotation around the bond connecting the phenyl and imidazole rings, showing the different conformations the molecule can adopt and the energy barriers between them. ed.ac.uk Furthermore, MD can model solvation effects, showing how solvent molecules arrange themselves around the solute and influence its conformational preferences and dynamics. Such simulations are computationally intensive but provide invaluable insight into the molecule's behavior in a realistic, dynamic setting, which is crucial for understanding its interactions in a biological system. nih.govmdpi.com

Docking Studies and Protein-Ligand Interaction Predictions for Biological Target Identification (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For imidazole-based compounds, docking studies have been performed against a variety of protein targets, including enzymes and receptors, to assess their potential as inhibitors or modulators. nih.govnih.gov

In a typical docking study involving a compound like this compound, the molecule would be placed into the binding site of a protein. A scoring function then estimates the binding affinity, often reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. nih.govnih.gov These in silico studies can effectively screen large libraries of compounds and prioritize candidates for further experimental testing. nih.gov

| Potential Protein Target Class | Example Protein | Key Interacting Residues (Illustrative) | Predicted Interaction Type |

|---|---|---|---|

| Sirtuins | SIRT1/SIRT2 | HIS, ASP, PHE | Hydrogen Bonding, Pi-Pi Stacking |

| Cysteine Proteases | Gingipain R | CYS, HIS, TRP | Covalent, Hydrogen Bonding |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of a set of chemical compounds with their biological activities or physicochemical properties, respectively. mdpi.com These models are instrumental in drug discovery and materials science for predicting the activity of new compounds, optimizing lead molecules, and screening virtual libraries. mdpi.comnih.gov A typical QSAR study involves developing a mathematical equation that links descriptors—such as electronic (e.g., Hammett sigma), hydrophobicity (e.g., π), and steric (e.g., molar refractivity) parameters—to a specific biological endpoint. nih.gov

Despite the utility of these methods, a review of published scientific literature indicates a lack of specific QSAR or QSPR studies focused on this compound. While computational studies and QSAR models have been developed for various other classes of imidazole derivatives, including those with anti-HIV, anticancer, and anti-yellow fever activities, data pertaining directly to the target compound is not available in the reviewed sources. nih.govnih.goveurekaselect.comsigmaaldrich.com

For instance, QSAR studies on 5-phenyl-1-phenylamino-1H-imidazole derivatives have explored how different substituents on the phenyl rings influence cytotoxicity, identifying key contributions from lipophilicity and steric factors. nih.gov Another study on imidazole-dicarboxamide derivatives identified that properties like polarizability and electronegativity were crucial for their anti-yellow fever activity. eurekaselect.com Similarly, research on 3/4-bromo benzohydrazide (B10538) derivatives used QSAR to link electronic and topological parameters to antimicrobial activity. nih.gov However, these models are specific to the chemical series for which they were built and cannot be directly extrapolated to this compound.

The development of a dedicated QSAR/QSPR model for this compound would require a dataset of structurally related compounds with measured biological or physicochemical data, from which predictive models could be constructed. Currently, such specific research findings have not been reported in the available literature.

Reaction Mechanism Simulations and Transition State Analysis

The synthesis of the imidazole core can be achieved through various multi-component reactions, and computational methods like Density Functional Theory (DFT) are often employed to elucidate the underlying reaction mechanisms. researchgate.net These theoretical investigations help in understanding the step-by-step formation of the imidazole ring, identifying intermediates, and calculating the energy barriers associated with transition states. researchgate.netnih.gov

A comprehensive search of scientific databases reveals that while general reaction mechanisms for imidazole synthesis have been proposed and studied, specific reaction mechanism simulations and transition state analyses for the formation of this compound are not documented.

For example, theoretical studies have been conducted on the synthesis of 4,5-diphenyl-1H-imidazole derivatives, confirming a mechanism that involves the reaction of benzil (B1666583) and ammonia (B1221849) to form an iminoethanone, followed by reaction with an aldehyde, ring formation, and rearrangement. researchgate.net In another distinct system, DFT calculations were used to clarify the mechanisms for the formation of imidazole-fused 1,4-benzoxazepines, which proceed via 7-exo-dig cyclizations. nih.gov These studies highlight the power of computational chemistry in confirming or predicting reaction pathways for complex heterocyclic syntheses.

However, the specific pathway for synthesizing this compound, which typically involves the reaction of 4-bromobenzaldehyde (B125591), methylglyoxal, and ammonia (or an ammonium (B1175870) salt), has not been the subject of detailed computational investigation in the reviewed literature. Such a study would involve mapping the potential energy surface of the reaction, locating the transition state structures for each elementary step, and calculating the activation energies to determine the most favorable reaction pathway. Without such dedicated research, a detailed discussion of the reaction mechanism simulations and transition state analysis for this specific compound cannot be provided.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the in vitro biological activities and molecular mechanisms of the chemical compound This compound according to the requested outline.

Extensive searches have revealed information on various related imidazole derivatives, which show a broad spectrum of biological activities. For instance, studies on compounds with similar cores, such as other substituted phenyl-imidazoles or bromo-substituted heterocycles, indicate potential for antimicrobial, antifungal, and enzyme inhibitory functions. nih.govijpsjournal.comnih.govhumanjournals.com

However, specific experimental data—such as enzyme inhibition kinetics, receptor binding affinities, or minimum inhibitory concentrations against specific bacterial and fungal strains—for the exact molecule This compound are not present in the available search results. The literature often discusses either different isomers (e.g., the phenyl group at a different position), different substitution patterns on the imidazole ring, or entirely different, more complex molecules that incorporate a bromo-phenyl-imidazole moiety. sigmaaldrich.comcymitquimica.comnih.gov

Without specific peer-reviewed data on This compound , it is not possible to provide a scientifically accurate and informative article that adheres to the detailed structure requested. General statements about the bioactivity of the broader class of imidazole compounds can be made, but a focused analysis of the target compound is not feasible at this time. humanjournals.comresearchgate.net

Investigation of Biological Activities and Molecular Mechanisms in Vitro Focus

Antiproliferative and Anticancer Activity Mechanistic Studies (in vitro)

The imidazole (B134444) scaffold is a key feature in many compounds developed for their potential to combat cancer cell growth. In vitro studies on "2-(4-Bromo-phenyl)-4-methyl-1H-imidazole" and its analogs have begun to shed light on the mechanisms underlying their antiproliferative effects, which include the induction of programmed cell death (apoptosis) and interference with the cell cycle.

Apoptosis is a critical process for eliminating damaged or cancerous cells. Some imidazole derivatives have demonstrated the ability to trigger this process in cancer cells. For instance, a study on novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives, which are structurally related to the target compound, revealed their capacity to induce apoptosis. One particularly potent derivative, compound 4f , was shown to significantly increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in a time-dependent manner in HeLa cells. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of the intrinsic apoptotic pathway. Furthermore, treatment with compound 4f led to a 134.3% increase in caspase-3 expression in HeLa cells after 24 hours, confirming the activation of the apoptotic cascade. nih.gov

In another study, trisubstituted-imidazoles were found to exert an antiproliferative effect against human breast cancer cells. nih.gov These compounds were shown to downregulate the phosphorylation of key proteins in the oncogenic PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. nih.gov Specifically, one of the derivatives, referred to as CIP , dose-dependently reduced the phosphorylation of Akt, PDK, and mTOR in MDA-MB-231 breast cancer cells, without altering the total protein levels of these kinases. nih.gov This inhibition of a major survival pathway likely contributes to the observed induction of apoptosis.

While direct studies on "this compound" are limited, research on related structures suggests that modulation of the cell cycle is another potential anticancer mechanism. For example, a 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole derivative was found to arrest MDA-MB-468 cells in the G2/M phase of the cell cycle. nih.gov Similarly, other benzimidazole (B57391) derivatives have been shown to cause an increase in the percentage of A549 cells in the G2/M phase. nih.gov Chromosome mis-segregation during mitosis can trigger a p53/p21-dependent cell cycle arrest, a checkpoint that can be activated by alterations in nuclear mechanics. nih.gov

Table 1: In Vitro Antiproliferative and Apoptotic Effects of Imidazole Derivatives This table is for illustrative purposes and includes data from structurally related compounds due to the limited direct data on this compound.

| Compound/Derivative | Cell Line | Effect | IC50/Concentration | Reference |

|---|---|---|---|---|

| 1-(4-substituted phenyl)-2-ethyl imidazole (4f ) | HeLa | Increased Bax, decreased Bcl-2 expression; Increased caspase-3 | 3.24 µM | nih.gov |

| Trisubstituted-imidazole (CIP ) | MDA-MB-231 | Downregulated phosphorylation of Akt, PDK, mTOR | Dose-dependent | nih.gov |

| 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole | MDA-MB-468 | G2/M cell cycle arrest | IC50 concentration | nih.gov |

| 2,4,5-triphenyl-1H-imidazole derivative (6f ) | A549 | Growth inhibition (90.33%) | 15 µM | imedpub.com |

Kinases are a class of enzymes that play a pivotal role in cell signaling and are often dysregulated in cancer, making them attractive therapeutic targets. The imidazole scaffold has been identified as a privileged structure for the design of kinase inhibitors. nih.gov

Recent research has led to the discovery of 2,4-1H-imidazole carboxamides as potent and highly selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1). nih.gov One such inhibitor demonstrated a Kd of 55 nM and exhibited high selectivity in a panel of over 450 kinases. nih.gov TAK1 is a key mediator in inflammatory and cell survival pathways, and its inhibition represents a promising strategy for cancer therapy.

Furthermore, some phenylacetamide-1H-imidazol-5-one derivatives have been shown to downregulate several kinases, including members of the BRK, FLT, and JAK families. dntb.gov.uadoaj.org One potent compound, KIM-161 , also strongly suppressed the signals of ERK1/2, GSK-3α/β, HSP27, and STAT2 in HL60 leukemia cells. dntb.gov.uadoaj.org

Other studies have highlighted the potential of imidazole derivatives to target key enzymes involved in cancer progression. For example, certain 2-phenyl benzimidazole derivatives have shown inhibitory activity against VEGFR-2, a key mediator of angiogenesis. nih.gov Additionally, some imidazole-based compounds have been found to inhibit tubulin polymerization, a mechanism shared by successful anticancer drugs like paclitaxel. nih.gov For instance, a 2-aryl-4-benzoyl-imidazole derivative was a more potent inhibitor of porcine brain tubulin polymerization (IC50 = 0.4 µM) than colchicine (B1669291) (IC50 = 7.5 µM). nih.gov

Table 2: In Vitro Kinase and Enzyme Inhibition by Imidazole Derivatives This table is for illustrative purposes and includes data from structurally related compounds due to the limited direct data on this compound.

| Compound/Derivative | Target Kinase/Enzyme | Activity | IC50/Kd | Reference |

|---|---|---|---|---|

| 2,4-1H-imidazole carboxamide | TAK1 | Potent and selective inhibition | Kd = 55 nM | nih.gov |

| Phenylacetamide-1H-imidazol-5-one (KIM-161 ) | BRK, FLT, JAK families, ERK1/2, GSK-3α/β | Downregulation | Not specified | dntb.gov.uadoaj.org |

| 2-Phenyl benzimidazole derivative | VEGFR-2 | Inhibition | IC50 = 3.37 µM | nih.gov |

| 2-Aryl-4-benzoyl-imidazole | Tubulin polymerization | Potent inhibition | IC50 = 0.4 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Activity Mechanisms (in vitro)

Chronic inflammation is a key contributor to the development of various diseases, including cancer. Imidazole-containing compounds have been investigated for their potential to modulate inflammatory responses. The underlying mechanisms often involve the inhibition of pro-inflammatory signaling pathways and the modulation of immune cell function.

A notable mechanism of anti-inflammatory action for some imidazole derivatives is the interference with macrophage polarization. A fluorophenyl-substituted imidazole was shown to decrease the production of pro-inflammatory cytokines, nitric oxide (NO), and Toll-like receptor 4 (TLR4) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This compound also caused a significant inhibition of p65 NF-κB translocation, a central regulator of the inflammatory response. nih.gov Importantly, it promoted a shift from the pro-inflammatory M1 macrophage phenotype towards the anti-inflammatory M2 phenotype, as evidenced by increased levels of M2 markers like IL-4, IL-10, and IL-13. nih.gov

The inhibition of the NF-κB pathway is a common theme in the anti-inflammatory effects of various compounds. nih.gov Celastrol, a potent inhibitor of TNF-α induced NF-κB activation, has an IC50 value of 270 nM in an LPS-induced macrophage cell line. nih.gov Another compound, NSC 676914, was found to inhibit NF-κB activation by blocking the phosphorylation of IKK, with an IC50 of about 4 µM in a reporter assay. nih.gov

Furthermore, the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins, is another established anti-inflammatory mechanism. nih.gov While direct data for "this compound" is not available, the broader class of imidazole derivatives has been explored for this activity.

Table 3: In Vitro Anti-inflammatory and Immunomodulatory Effects of Imidazole Derivatives This table is for illustrative purposes and includes data from structurally related compounds due to the limited direct data on this compound.

| Compound/Derivative | Cell Line | Mechanism | Effect | Reference |

|---|---|---|---|---|

| Fluorophenyl-substituted imidazole | RAW 264.7 | Inhibition of p65 NF-κB translocation, M1 to M2 macrophage polarization | Decreased pro-inflammatory cytokines, increased anti-inflammatory cytokines | nih.gov |

| Celastrol | Macrophage cell line | Inhibition of TNF-α induced NF-κB activation | IC50 = 270 nM | nih.gov |

| NSC 676914 | Reporter assay | Inhibition of NF-κB activation via IKK phosphorylation blocking | IC50 ≈ 4 µM | nih.gov |

Antioxidant Activity Mechanisms (in vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions. The imidazole ring is a structural feature of some compounds with antioxidant properties.

The antioxidant mechanisms of imidazole derivatives can involve direct radical scavenging. A theoretical study on 4-mercaptoimidazole demonstrated its potential as an effective scavenger of hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. rsc.org The scavenging of HO• was predicted to occur primarily through formal hydrogen transfer (FHT) and radical adduct formation (RAF) mechanisms. rsc.org

Experimental studies have also been conducted on various imidazole derivatives. In a study of new oxadiazole pyrimidine (B1678525) compounds linked to imidazopyridine, which included a 2-(4-bromophenyl)imidazo[1,2-a]pyridine (B183163) intermediate, moderate antioxidant activity was observed. chemrevlett.com Another study on lipophilic ascorbic acid analogues, including 4-benzoyl-3-hydroxyfuran-2(5H)-ones, demonstrated their ability to reduce the stable free radical DPPH and inhibit lipid peroxidation. dntb.gov.ua

The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH radical scavenging assay, the superoxide-anion scavenging assay, and lipid peroxidation inhibition assays. dntb.gov.ua The structure of the imidazole derivative, including the nature and position of substituents, plays a crucial role in its antioxidant potential.

Table 4: In Vitro Antioxidant Activity of Imidazole Derivatives This table is for illustrative purposes and includes data from structurally related compounds due to the limited direct data on this compound.

| Compound/Derivative | Assay | Mechanism | Result | Reference |

|---|---|---|---|---|

| 4-Mercaptoimidazole | DFT simulations | Radical scavenging (FHT, RAF) | Effective scavenger of HO• and HOO• radicals | rsc.org |

| Oxadiazolo(3,2-a) Pyrimidine linked to Imidazopyridine | Not specified | Antioxidant activity | Moderate activity | chemrevlett.com |

| 4-Benzoyl-3-hydroxyfuran-2(5H)-one | DPPH radical scavenging | Radical reduction | >50% reduction at 5 x 10⁻³ M | dntb.gov.ua |

Applications in Catalysis and Materials Science

Role as Ligands in Transition Metal Catalysis

Imidazole (B134444) derivatives are widely recognized for their efficacy as ligands in transition metal catalysis, owing to the coordinating ability of the nitrogen atoms in the imidazole ring. These ligands can stabilize metal centers and modulate their catalytic activity and selectivity.

Homogeneous Catalysis for Organic Transformations

Table 1: Potential Homogeneous Catalytic Applications of Imidazole-Based Ligands

| Catalytic Reaction | Metal Catalyst | Role of Imidazole Ligand |

| C-H Arylation | Nickel | Stabilizing the metal center and influencing selectivity. nih.gov |

| Cross-Coupling Reactions | Palladium | Modulating electronic properties and catalytic activity. |

| Reduction Reactions | Palladium | Stabilizing nanoparticles to enhance catalytic selectivity. nih.gov |

Heterogeneous Catalysis Incorporating Imidazole Moieties

The incorporation of imidazole moieties into solid supports is a strategy to develop robust heterogeneous catalysts. These catalysts offer the advantage of easy separation and recyclability. Although no specific examples feature 2-(4-Bromo-phenyl)-4-methyl-1H-imidazole, the general principle involves anchoring imidazole-containing complexes onto materials like silica (B1680970) or polymers. Such systems could potentially be used in a range of industrial processes, though further research is needed to explore this.

Organocatalysis and Biocatalysis Applications

The imidazole ring itself can act as a catalyst in certain reactions, a field known as organocatalysis. The basic nitrogen atom can function as a Brønsted or Lewis base, while the N-H proton can act as a Brønsted acid or participate in hydrogen bonding. There is, however, no specific mention in the scientific literature of this compound being used in organocatalysis or biocatalysis.

Integration into Functional Materials

The structural rigidity and coordinating ability of imidazole derivatives make them attractive building blocks for the construction of advanced functional materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are frequently used as ligands in the synthesis of these materials. researchgate.netrsc.org The resulting frameworks can exhibit properties like porosity, high surface area, and catalytic activity. While there are no reports of MOFs specifically constructed from this compound, the presence of coordinating nitrogen atoms and the potential for further functionalization via the bromo group make it a plausible candidate for the design of novel MOFs and coordination polymers. nih.govquinoline-thiophene.com

Polymer Chemistry and Polymerizable Monomers

Imidazole-containing polymers are a class of materials with diverse applications, including as ion-exchange resins, catalysts, and in biomedical fields. The synthesis of polymers from imidazole-based monomers is a well-established area of research. A compound like this compound could potentially be functionalized to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety, transforming it into a monomer for the synthesis of specialized polymers with tailored properties.

Electrochemical Properties and Energy Applications

The electrochemical behavior of imidazole derivatives is a key area of investigation for their potential use in energy applications. The imidazole ring itself is known to undergo a reversible one-electron oxidation process. rsc.org This inherent redox activity forms the basis for the electrochemical properties of substituted imidazoles like this compound.

The electrochemical characteristics of this specific compound are influenced by the electronic nature of its substituents: the electron-withdrawing 4-bromophenyl group at the 2-position and the electron-donating methyl group at the 4-position. Theoretical and experimental studies on similar imidazole-based donor-acceptor systems suggest that the highest occupied molecular orbital (HOMO) is often centered on the electron-donating part of the molecule, while the lowest unoccupied molecular orbital (LUMO) is located on the electron-accepting portion. In the case of this compound, the imidazole ring can act as an electron donor.

Research on related tripodal push-pull chromophores with an imidazole core has shown that while the imidazole center undergoes reversible oxidation, the peripheral acceptor groups are often reduced irreversibly in a multi-electron process. rsc.org This suggests that in this compound, the oxidation potential would be primarily associated with the imidazole ring, while the reduction potential would be influenced by the bromophenyl substituent. The presence of the bromine atom, an electron-withdrawing group, is expected to make the reduction of the phenyl ring more facile compared to an unsubstituted phenyl ring.

The HOMO-LUMO gap is a critical parameter for materials used in energy applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). This energy gap is tunable in imidazole derivatives through the strategic selection of substituents. rsc.org For this compound, the combination of the donor-like imidazole and the acceptor-like bromophenyl group contributes to defining its HOMO-LUMO gap. The precise electrochemical potentials and the HOMO-LUMO gap for this compound would be determined experimentally using techniques like cyclic voltammetry.

Table of Expected Electrochemical Properties:

| Property | Expected Characteristic | Influencing Factor |

| Oxidation | Reversible one-electron process | Imidazole ring |

| Reduction | Likely irreversible process | 4-Bromophenyl group |

| HOMO Level | Primarily located on the imidazole core | Donor nature of imidazole |

| LUMO Level | Influenced by the bromophenyl substituent | Acceptor nature of bromophenyl |

While specific data on the application of this compound in energy devices is not extensively documented in the public domain, its structural motifs are found in materials developed for such purposes. For instance, imidazole-based compounds are utilized as hole-transporting layers (HTLs) and anode interlayers (AILs) in organic electronic devices, contributing to improved device performance and efficiency. mdpi.com The electrochemical properties of this compound make it a candidate for further investigation in these and other energy-related applications.

Photophysical Properties and Potential in Optoelectronics

The photophysical properties of imidazole derivatives have garnered significant interest due to their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors. The core structure of this compound, featuring a substituted imidazole, suggests it possesses noteworthy photophysical characteristics.

Studies on analogous imidazole-based fluorescent molecules reveal that they often exhibit charge transfer characteristics, where the imidazole ring can act as an electron donor. arkat-usa.org In this compound, the 4-bromophenyl group can function as an electron acceptor, creating a donor-acceptor (D-A) type structure. This intramolecular charge transfer (ICT) is fundamental to the photophysical behavior of such compounds.

The absorption and emission spectra of D-A type imidazole derivatives are typically sensitive to the polarity of the solvent. rsc.orgarkat-usa.org In polar solvents, a red-shift (a shift to longer wavelengths) in the emission spectrum is often observed, which is a hallmark of ICT. arkat-usa.org Conversely, the fluorescence intensity may decrease in highly polar solvents. arkat-usa.org Some imidazole-based molecules have also been shown to exhibit aggregation-induced emission (AIE), where they are weakly fluorescent in solution but become highly emissive in the aggregated or solid state. arkat-usa.org This property is highly desirable for applications in solid-state lighting and displays.

The introduction of a methyl group on the imidazole ring can induce a more twisted molecular geometry. arkat-usa.org This twisting can influence the photophysical properties, for instance, by promoting AIE. arkat-usa.org The presence of the heavy bromine atom in this compound could also influence its photophysical properties, potentially enhancing intersystem crossing and leading to phosphorescence, although this would require specific experimental verification.

The HOMO-LUMO gap, which is related to the electrochemical properties, also dictates the absorption and emission wavelengths. For a series of imidazole-centred tripodal chromophores, the HOMO-LUMO gap was found to be tunable, resulting in a broad range of absorption and emission maxima. rsc.org This tunability is a key advantage for designing materials with specific optical properties for optoelectronic devices.

Table of Expected Photophysical Properties:

| Property | Expected Characteristic | Influencing Factor |

| Absorption | Governed by the conjugated π-system | Imidazole and bromophenyl rings |

| Emission | Likely sensitive to solvent polarity | Intramolecular Charge Transfer (ICT) |

| Stokes Shift | Expected to be significant, especially in polar solvents | ICT character |

| Quantum Yield | Potentially variable, may decrease in polar solvents | Solvent polarity, molecular rigidity |

| Potential for AIE | Possible due to substituted imidazole structure | Restricted intramolecular rotation in aggregate state |

The structural features of this compound make it a promising candidate for further research in the field of optoelectronics. Its D-A architecture suggests potential for use as an emissive material in OLEDs or as a component in fluorescent probes. Further characterization of its photophysical properties, including quantum yield, lifetime, and solid-state emission, is necessary to fully evaluate its potential in these applications.

Structure Activity Relationships Sar and Structure Property Relationships Spr

Systematic Analysis of Substituent Effects on Biological Activity

The biological profile of an imidazole-based compound can be finely tuned by the nature and position of its substituents. These modifications alter the molecule's steric, electronic, and hydrophobic properties, which govern its ability to bind to specific receptors or enzymes.

The two primary substituents on the 2-phenyl-1H-imidazole scaffold, the bromine atom and the methyl group, each play a distinct role in shaping the molecule's biological activity.

The bromine atom at the para-position of the phenyl ring is a critical feature. Halogens can enhance lipophilicity, which may improve the molecule's ability to cross cellular membranes. mdpi.com The inclusion of halogens like bromine is a common strategy in drug design, with studies showing that bromo-substituted compounds can exhibit significant antimicrobial and antioxidant activities. nih.govnih.gov Specifically, the bromine atom can participate in halogen bonding, a non-covalent interaction with biological macromolecules that can contribute to binding affinity. In a study of fully substituted thiophenes, derivatives containing a bromine atom on a phenyl ring showed potent antibacterial activity. nih.gov

The methyl group at the C4 position of the imidazole (B134444) ring also has a significant, though sometimes variable, impact on bioactivity. In some molecular contexts, the introduction of a methyl group can lead to a marked increase in antiproliferative activity. nih.gov For instance, substitution with a methyl group at the 4-position of an indole (B1671886) ring attached to an imidazole scaffold was found to boost potency. nih.gov However, the effect is not universally positive. In certain ruthenium-imidazole supramolecular complexes, adding a methyl group to the imidazole ring was found to reduce antitumor activity, possibly by deforming the otherwise planar structure of the imidazole. nih.gov In other cases, such as with 2-aryl-4-benzoyl-imidazoles (ABIs), modifications on the imidazole ring, including N-methylation, did not significantly impact potency, suggesting this position may be tolerant to substitutions for certain biological targets. nih.gov

Table 1: General Effects of Bromine and Methyl Substituents on Bioactivity of Heterocyclic Scaffolds

| Substituent | Position | General Impact on Bioactivity | Potential Rationale | Source |

|---|---|---|---|---|

| Bromine | para-Phenyl | Often enhances activity (e.g., antimicrobial, anticancer) | Increases lipophilicity, enables halogen bonding, alters electronic distribution. | mdpi.comnih.gov |

| Methyl | C4-Imidazole | Variable: Can increase potency or decrease it depending on the target and overall molecular structure. | Provides steric bulk, fills hydrophobic pockets, can alter planarity of the imidazole ring. | nih.govnih.gov |